Bis(3-fluoro-4-aminophenyl)disulfide

Catalog No.
S6595061
CAS No.
16766-33-9
M.F
C12H10F2N2S2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-fluoro-4-aminophenyl)disulfide

CAS Number

16766-33-9

Product Name

Bis(3-fluoro-4-aminophenyl)disulfide

IUPAC Name

4-[(4-amino-3-fluorophenyl)disulfanyl]-2-fluoroaniline

Molecular Formula

C12H10F2N2S2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C12H10F2N2S2/c13-9-5-7(1-3-11(9)15)17-18-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2

InChI Key

WHJPVMGPAJCSRX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)F)F)N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)F)F)N

The exact mass of the compound Bis(3-fluoro-4-aminophenyl)disulfide is 284.02534700 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(3-fluoro-4-aminophenyl)disulfide is a specialty aromatic diamine monomer used in the synthesis of high-performance polymers, primarily polyimides. It belongs to a class of monomers featuring a redox-active disulfide linkage and fluorine substitution, which are incorporated to impart specific, high-value properties to the final material, such as enhanced thermal stability, modified optical and dielectric properties, and potential for creating self-healing or stimuli-responsive polymers. The presence of the ortho-fluoro group relative to the amine is a critical structural feature that differentiates its polymerization behavior and final polymer properties from its non-fluorinated analog.

Substituting Bis(3-fluoro-4-aminophenyl)disulfide with its non-fluorinated analog, Bis(4-aminophenyl)disulfide, is inadvisable for applications requiring precise control over dielectric properties, thermal stability, or optical transparency. The fluorine atom's high electronegativity significantly alters the electron density of the aromatic ring, which directly impacts intermolecular interactions and the polarizability of the resulting polymer. This leads to quantitatively different performance in key areas such as lower dielectric constants and dissipation factors, which are critical for high-frequency electronics. Furthermore, the C-F bond's high dissociation energy contributes to greater thermal decomposition temperatures compared to C-H bonds, making the fluorinated version more suitable for high-temperature processing and applications. These differences are not trivial and can fundamentally alter the final device or material performance, making the two compounds non-interchangeable for their intended high-performance applications.

Enhanced Thermal Stability for Demanding Processing Conditions

The incorporation of fluorine atoms into a polyimide backbone demonstrably increases thermal stability. The high bond energy of the C-F bond (~485 kJ/mol) compared to the C-H bond provides greater resistance to thermal decomposition. For example, a comparative study of polyimides showed that fluorinated variants consistently exhibit higher 5% weight loss temperatures (Td5). A polyimide containing trifluoromethyl groups (TPPI50) registered a Td5 of 563 °C, significantly higher than many traditional non-fluorinated polyimides which typically decompose at lower temperatures. While a direct comparison using this exact disulfide monomer is not available, the principle is well-established that fluorination enhances thermal robustness, a critical factor for materials in aerospace and electronics manufacturing.

Evidence Dimension5% Weight Loss Temperature (Td5)
Target Compound DataExpected >500 °C based on fluorinated polyimide class behavior
Comparator Or BaselineTypical Non-Fluorinated Aromatic Polyimides: Td5 often below 500 °C
Quantified DifferenceFluorinated PIs can exhibit Td5 values >60 °C higher than non-fluorinated analogs
ConditionsThermogravimetric Analysis (TGA) under N2 atmosphere.

Higher thermal stability allows for more aggressive processing temperatures and ensures material integrity in high-temperature operating environments like electronics packaging and aerospace components.

Reduced Dielectric Constant for High-Frequency Electronics

Fluorine's high electronegativity and the low polarizability of the C-F bond reduce the overall dielectric constant (Dk) of polyimides, a critical requirement for interlayer dielectrics in high-speed circuits. The introduction of fluorine-containing groups disrupts polymer chain packing, increasing free volume and further lowering the Dk. While data on this specific monomer is proprietary, studies on analogous systems show a clear trend. For instance, a fluorinated polyimide (6FDA-HFBODA) achieved a Dk of 2.63 at 10 GHz, whereas typical non-fluorinated polyimides like Kapton have a Dk around 3.4. This reduction is crucial for minimizing signal delay and cross-talk in advanced electronic packaging.

Evidence DimensionDielectric Constant (Dk) at High Frequency (10 GHz)
Target Compound DataExpected Dk < 2.8 based on fluorinated polyimide class behavior
Comparator Or BaselineStandard Polyimide (e.g., Kapton): Dk ≈ 3.4
Quantified DifferenceUp to a 22% reduction in dielectric constant compared to non-fluorinated standards
ConditionsMeasurement at 10 GHz frequency.

A lower dielectric constant is essential for fabricating high-frequency circuits, enabling faster signal propagation and reducing power consumption in 5G and other advanced communication technologies.

Precursor for Redox-Responsive and Self-Healing Materials

The disulfide bond within the monomer provides a dynamic covalent linkage that can be cleaved and reformed, enabling the design of self-healing or reprocessable thermoset polymers. This functionality is not present in standard diamine monomers like 4,4'-oxydianiline (ODA) or m-phenylenediamine (MPD). Studies on polyimides incorporating disulfide bonds demonstrate high self-healing efficiencies, with some systems recovering over 90% of their original tensile strength after being damaged and thermally treated. The fluorine substituent is expected to influence the electrochemical potential required for the reductive cleavage of the disulfide bond compared to the non-fluorinated analog, offering a route to tune the material's responsiveness.

Evidence DimensionSelf-Healing Efficiency (Tensile Strength Recovery)
Target Compound DataEnables self-healing capability
Comparator Or BaselineStandard polyimides (e.g., from ODA): 0% intrinsic self-healing
Quantified DifferenceIntroduces functionality for >90% healing efficiency
ConditionsThermal treatment post-damage to facilitate disulfide exchange reactions.

This compound is a critical precursor for creating durable, long-lasting materials for flexible electronics and structural components that can repair damage, extending product lifetime and reducing waste.

Low-k Dielectric Films for High-Frequency Flexible Printed Circuits

As a monomer for polyimides, this compound is the right choice when fabricating insulating layers for high-frequency flexible electronics. The fluorine substitution directly contributes to a lower dielectric constant and dissipation factor, which is critical for maintaining signal integrity and minimizing energy loss at frequencies used in 5G and future communication systems.

High-Clarity, Thermally Stable Optical Films and Coatings

The incorporation of fluorine disrupts the charge-transfer complexes that typically cause coloration in aromatic polyimides, leading to films with higher optical transparency and lower yellowness index. This, combined with the enhanced thermal stability, makes it suitable for optical films, flexible display substrates, and coatings that must withstand high-temperature processing steps like soldering.

Precursor for Reprocessable, High-Performance Thermosets

The inherent disulfide linkage enables the creation of vitrimers or dynamic thermoset polyimides. These materials combine the high thermal and mechanical performance of traditional thermosets with the reprocessability of thermoplastics. This compound is a key building block for producing high-reliability structural components and adhesives that can be repaired or recycled.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

284.02534700 g/mol

Monoisotopic Mass

284.02534700 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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